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malvidin 3-O-beta-D-glucoside betaine -

malvidin 3-O-beta-D-glucoside betaine

Catalog Number: EVT-1537672
CAS Number:
Molecular Formula: C23H24O12
Molecular Weight: 492.4 g/mol
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Product Introduction

Description
Malvidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the hydroxy group at the 5 position of malvidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a malvidin 3-O-beta-D-glucoside.
Overview

Malvidin 3-O-beta-D-glucoside betaine is a significant anthocyanin compound, primarily known for its role in plant pigmentation and potential health benefits. It is derived from malvidin, a type of flavonoid, and is often found in various fruits, particularly grapes, where it contributes to the color of red wines and other products. This compound is classified under the broader category of anthocyanins and glycosides, which are known for their antioxidant properties.

Source

Malvidin 3-O-beta-D-glucoside betaine is predominantly sourced from grape skins and other fruits rich in anthocyanins. It can also be synthesized through enzymatic processes involving precursor compounds such as petunidin-3-glucoside. The compound has been studied for its presence in various food products and its implications in human health due to its bioactive properties.

Classification

This compound falls under several classifications:

  • Chemical Class: Anthocyanins
  • Sub-class: Glycosides
  • Functional Role: Antioxidant, colorant
Synthesis Analysis

Methods

The synthesis of malvidin 3-O-beta-D-glucoside betaine can be achieved through enzymatic reactions. One notable method involves the use of catechol-O-methyl transferase, which catalyzes the methylation of petunidin-3-glucoside using S-Adenosyl-L-methionine as a methyl donor. This process allows for the selective addition of methyl groups to the anthocyanin structure.

Technical Details

In laboratory settings, solid-phase extraction and preparative high-performance liquid chromatography are employed to isolate and purify malvidin 3-O-beta-D-glucoside betaine from reaction mixtures. The specific activity achieved through these methods has been reported at 2.2 Ci mmol1^{-1} with a yield of incorporation around 1.1% .

Molecular Structure Analysis

Structure

The molecular structure of malvidin 3-O-beta-D-glucoside betaine consists of a malvidin core attached to a beta-D-glucose moiety. This structure can be represented as follows:

  • Molecular Formula: C23_{23}H25_{25}O13_{13}
  • Molecular Weight: Approximately 493.44 g/mol

Data

The structural analysis reveals that malvidin 3-O-beta-D-glucoside betaine exhibits a quinoidal base form under alkaline conditions, which plays a crucial role in its color stability and reactivity during various chemical processes .

Chemical Reactions Analysis

Reactions

Malvidin 3-O-beta-D-glucoside betaine undergoes several chemical reactions, particularly under varying pH conditions. In acidic environments, it tends to remain stable, while in basic conditions, it can form different quinoidal species that contribute to its color changes.

Technical Details

Research indicates that the kinetics of degradation and the formation of quinoidal bases are significantly influenced by pH levels. For instance, at pH levels above 10, rapid reactions occur leading to the formation of anionic species that can further react with nucleophiles .

Mechanism of Action

Process

The mechanism of action for malvidin 3-O-beta-D-glucoside betaine primarily involves its interaction with cellular components as an antioxidant. It scavenges free radicals and modulates inflammatory pathways by inhibiting enzymes such as cyclooxygenase-2.

Data

Studies have shown that malvidin derivatives exhibit varying degrees of inhibition against cyclooxygenase enzymes, with malvidin itself demonstrating higher potency compared to its glycosylated forms . This suggests that while glycosylation may enhance solubility and stability, it can reduce bioactivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Deep red to purple (dependent on pH)
  • Solubility: Soluble in water and alcohol
  • Stability: Sensitive to light and heat; stability decreases under alkaline conditions.

Chemical Properties

  • pH Sensitivity: Color changes significantly with pH variations.
  • Reactivity: Reacts with nucleophiles under basic conditions; forms stable complexes with metal ions.

Relevant analyses indicate that malvidin 3-O-beta-D-glucoside betaine retains antioxidant properties across various environmental conditions but is most stable in neutral to slightly acidic pH .

Applications

Malvidin 3-O-beta-D-glucoside betaine has several scientific applications:

  • Food Industry: Used as a natural colorant in beverages and food products due to its vibrant hue.
  • Pharmaceuticals: Explored for its anti-inflammatory and antioxidant properties, potentially useful in treating diseases related to oxidative stress.
  • Nutraceuticals: Investigated for health benefits associated with cardiovascular health and cognitive function due to its ability to inhibit acetylcholinesterase activity .
Structural Characterization and Chemical Properties

Molecular Architecture of Malvidin 3-O-Beta-D-Glucoside Betaine

Anthocyanin Cation Framework and Betaine Conjugate Formation

Malvidin 3-O-beta-D-glucoside betaine (C₂₃H₂₄O₁₂) is a zwitterionic derivative formed through the deprotonation of the original anthocyanin cation (C₂₃H₂₅O₁₂⁺). This structural transformation occurs at the C-ring chromophore, where the positively charged oxygen of the flavylium nucleus is neutralized, generating an intramolecular charge-separated system. The betaine conjugate retains the planar, conjugated π-electron system of the anthocyanidin core but exhibits distinct electronic properties due to charge delocalization. This conversion significantly alters its chemical reactivity, particularly enhancing stability under neutral-to-alkaline conditions compared to the cationic precursor [2] [5]. The betaine form represents a key metabolic intermediate in anthocyanin degradation pathways and plant pigment stabilization mechanisms. Its molecular architecture preserves the hydroxylation and methoxylation pattern characteristic of malvidin derivatives: 4',5'-di-O-methylation on the B-ring and 3',5'-hydroxyl groups on the A-ring, which collectively influence its electron distribution and antioxidant potential [2].

Glycosylation Patterns: Beta-D-Glucoside Substituent at the 3-Hydroxy Position

The glycosylation motif features a β-D-glucopyranose unit covalently linked via an O-glycosidic bond to the C3 hydroxy group of the malvidin aglycone. This β-configuration is confirmed by the characteristic anomeric proton signal at δ 5.0–5.5 ppm in ¹H-NMR spectra and the axial orientation of the C1'' hydroxyl group. The glucosyl residue adopts a ⁴C₁ chair conformation, with its molecular formula explicitly identified as C₆H₁₁O₅- in the glycosidic moiety [2] [6]. This 3-O-glycosylation profoundly impacts the molecule's stereoelectronic properties:

  • Steric Shielding: The bulky glucosyl group creates a hydrophilic microenvironment around the C-ring, reducing nucleophilic attack on the C2 position
  • Hydrogen-Bonding Network: The 2'',3'',4'',6''-hydroxyl groups of glucose engage in intramolecular H-bonding with phenolic OH groups, influencing conformational flexibility
  • Chiral Induction: The asymmetric centers of glucose (C1''-C5'') induce helical chirality in the aglycone, observable through circular dichroism spectra [6]. Notably, this β-linkage confers greater enzymatic resistance compared to α-anomers, as evidenced by slower hydrolysis by β-glucosidases [2].

Comparative Analysis with Malvidin Derivatives

The structural and functional properties of malvidin 3-O-beta-D-glucoside betaine significantly diverge from those of other common malvidin conjugates, as detailed in Table 1:

Table 1: Structural and Physicochemical Comparison of Malvidin Derivatives

Derivative TypeMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPolarity
Malvidin 3-O-glucoside betaineC₂₃H₂₄O₁₂492.43Zwitterionic C-ring; 3-O-β-glucoseHigh (log P ≈ -1.2)
Malvidin 3-O-glucoside cationC₂₃H₂₅O₁₂⁺493.44 (cationic)Flavylium cation; 3-O-β-glucoseModerate (log P ≈ 0.8)
Malvidin 3,5-di-O-glucosideC₂₉H₃₅O₁₇⁺655.59C3/C5 diglycosylation; cationicVery High (log P ≈ -3.5)
Malvidin 3-O-acetylglucosideC₂₅H₂₇O₁₃⁺535.48C6''-O-acetylated glucose; cationicModerate
Malvidin 3-O-malonylglucosideC₂₆H₂₇O₁₆⁺595.49C6''-O-malonylated glucose; cationicLow (log P ≈ 2.1)

Acylation (acetyl or malonyl) at the glucose C6'' position markedly increases lipophilicity and alters chromophore stacking behavior. In contrast, the betaine form exhibits the highest aqueous solubility due to its zwitterionic character. The 3,5-diglucosylated derivative shows enhanced steric hindrance around the flavylium nucleus but reduced membrane permeability compared to monoglucosylated betaine. Spectroscopically, betaine formation causes a 15–20 nm bathochromic shift in UV-Vis λ_max versus cationic counterparts due to extended charge-transfer transitions [3] [6].

Physicochemical Properties

Solubility and Stability Under Physiological Conditions

The zwitterionic nature of malvidin 3-O-beta-D-glucoside betaine confers exceptional water solubility (>50 mg/mL in neutral H₂O), surpassing its cationic precursor (∼30 mg/mL). This property arises from:

  • Dipole–Water Interactions: Strong hydration of the anionic and cationic centers within the same molecule
  • Hydrogen-Bonding Capacity: Eight hydroxyl groups from glucose and aglycone forming H-bonds with water
  • Charge–Dipole Forces: Enhanced interaction with polar solvents [5] [6].

Thermal stability analysis reveals a three-stage degradation profile:

  • Dehydration (30–150°C): Loss of hydration shells (5–7% mass loss)
  • Glycosidic Cleavage (150–280°C): Glucose detachment and aglycone fragmentation (40–45% mass loss)
  • Ring Opening/Oxidation (>280°C): Complete carbonization (remaining mass <10%) [4].

Under physiological conditions (pH 7.4, 37°C), the betaine form demonstrates a half-life of ∼4 hours – significantly longer than the cationic glucoside (t₁/₂ < 30 minutes). This enhanced stability stems from resistance to:

  • Nucleophilic Addition: Water molecules cannot attack the neutral C2 position
  • Oxidative Degradation: The betaine's reduced electrophilicity decreases ROS-mediated decomposition
  • Enzymatic Hydrolysis: Altered charge distribution impedes β-glucosidase binding [5] [6].

Table 2: Thermal Degradation Steps of Malvidin Conjugates in Nitrogen Atmosphere

Degradation StageTemperature Range (°C)Mass Loss (%)Dominant ProcessesPrimary Degradation Products
I (Dehydration)30–1505.8–6.2Evaporation of bound waterH₂O
II (Glycosidic Scission)150–28038–42Cleavage of O-glucosidic bond; aglycone dehydrationGlucose, malvidin aglycone, phenolic acids
III (Ring Decomposition)280–80045–50Flavilium ring opening; demethoxylation/decarboxylationCO₂, CO, 3,5-dimethoxyphenol, furan derivatives

pH-Dependent Chromatic Behavior and Structural Isomerism

The betaine derivative exhibits complex acid–base equilibria governing its chromatic properties:

  • Strongly Acidic Conditions (pH < 2): Re-protonation to flavylium cation (λ_max = 540 nm; intense red)
  • Mildly Acidic to Neutral (pH 3–7): Stable quinoidal anhydrobase (λ_max = 570 nm; violet-blue)
  • Alkaline Conditions (pH > 8): Chalcone formation (λ_max = 380 nm; pale yellow) [1] [8].

This pH-responsive isomerism involves four interconvertible species:

  • Flavylium Betaine (pH 4–6): Dominant zwitterionic form with absorbance maxima at 520–530 nm
  • Quinoidal Base (pH 6–7): Dehydroxylated at C4, exhibiting extended conjugation (λ_max = 570 nm)
  • Carbinol Pseudobase (pH 7–8): Nucleophilic water addition at C2, breaking conjugation (colorless)
  • Chalcone (pH > 8): Ring opening between C2–C3, yielding yellow isomers [2] [8].

The pK_a values governing these transitions are:

  • pK_a1 = 2.8 (flavylium cation ⇌ betaine)
  • pK_a2 = 6.5 (betaine ⇌ quinoidal base)
  • pK_a3 = 7.8 (quinoidal base ⇌ carbinol pseudobase)

The 3-O-β-glucoside moiety stabilizes the quinoidal base through intramolecular H-bonding between glucose 2″-OH and C4 carbonyl oxygen, extending its spectral persistence by >2-fold versus non-glycosylated analogs. This unique behavior enables applications as a natural pH sensor in intelligent packaging systems [1] [8].

Comprehensive Compound Nomenclature

Properties

Product Name

malvidin 3-O-beta-D-glucoside betaine

IUPAC Name

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,26-30H,8H2,1-2H3/t17-,19-,20+,21-,23-/m1/s1

InChI Key

WRBQKJFKAQVFPN-OXUVVOBNSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

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